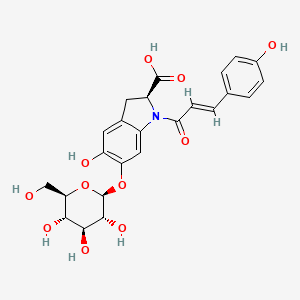

Oleracein A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H25NO11 |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

(2S)-5-hydroxy-1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C24H25NO11/c26-10-18-20(30)21(31)22(32)24(36-18)35-17-9-14-12(8-16(17)28)7-15(23(33)34)25(14)19(29)6-3-11-1-4-13(27)5-2-11/h1-6,8-9,15,18,20-22,24,26-28,30-32H,7,10H2,(H,33,34)/b6-3+/t15-,18+,20+,21-,22+,24+/m0/s1 |

InChI Key |

VICXKBPMEPRWFK-GTKZJKJXSA-N |

Isomeric SMILES |

C1[C@H](N(C2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)/C=C/C4=CC=C(C=C4)O)C(=O)O |

Canonical SMILES |

C1C(N(C2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=CC4=CC=C(C=C4)O)C(=O)O |

Synonyms |

oleracein A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Oleracein A in Portulaca oleracea: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Portulaca oleracea L., commonly known as purslane, is a succulent annual plant that has been used for centuries in traditional medicine and as a food source in various cultures.[1] Beyond its nutritional value, this plant is a rich reservoir of bioactive phytochemicals, including flavonoids, alkaloids, and fatty acids.[1] Among these, a class of unique indole alkaloids known as oleraceins has garnered significant scientific interest. This technical guide focuses on the discovery, isolation, and biological activity of Oleracein A, the most abundant of these alkaloids found in Portulaca oleracea.[2][3][4] Recent studies have highlighted its potential as a potent antioxidant, with activity mediated through the activation of the Nrf2 signaling pathway.[2][3][4] This document provides a comprehensive overview of the current scientific knowledge on this compound, including detailed experimental protocols, quantitative data on its biological activity, and a visualization of the key signaling pathways involved.

Discovery and Structural Elucidation

This compound was first isolated and identified from the aerial parts of Portulaca oleracea.[1] Its structure was elucidated using a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is characterized as a 5,6-dihydroxyindoline-2-carboxylic acid nucleus N-acylated with a p-coumaroyl group. This structural framework places it within the broader class of cyclo-DOPA phenolic alkaloids.

Quantitative Data on Biological Activity

While much of the research has focused on oleracein-rich extracts of Portulaca oleracea, some studies have begun to quantify the bioactivity of isolated oleraceins. The antioxidant capacity is a key therapeutic focus.

Table 1: Antioxidant Activity of Oleracein-Enriched Fractions and Related Oleraceins

| Compound/Fraction | Assay | IC50/EC50 | Reference |

| Oleracein-enriched fraction | DPPH Radical Scavenging | Data not available for isolated this compound | [2][4] |

| Oleracein-enriched fraction | ABTS Radical Scavenging | Data not available for isolated this compound | [2][4] |

| Oleracein F | DPPH Radical Scavenging | 21.00 μM | [5] |

| Oleracein G | DPPH Radical Scavenging | 37.69 μM | [5] |

Note: Specific IC50/EC50 values for isolated this compound are not yet widely published. The data presented for the oleracein-enriched fraction indicates significant antioxidant potential, which is largely attributed to its high this compound content.

Experimental Protocols

Isolation of this compound from Portulaca oleracea

The following protocol is a synthesized methodology based on common practices for the extraction and isolation of oleraceins.

a. Extraction:

-

Plant Material: Fresh or dried aerial parts of Portulaca oleracea are used.

-

Extraction Solvent: An infusion with hot water has been shown to be a selective method for extracting oleraceins.[2][3][6] Alternatively, maceration with 70% ethanol can be used.

-

Procedure (Infusion):

-

Add boiling water to the dried and powdered plant material in a 1:10 ratio (w/v).

-

Allow the mixture to steep for 15-20 minutes with occasional stirring.

-

Filter the infusion to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

b. Fractionation and Purification:

-

Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to enrich the oleracein fraction.

-

The cartridge is conditioned with methanol and then water.

-

The crude extract is loaded onto the cartridge.

-

A stepwise elution is performed with increasing concentrations of an organic solvent (e.g., methanol or acetonitrile) in water. Oleracein-rich fractions are typically eluted at mid-to-high organic solvent concentrations.

-

-

Column Chromatography: Further purification is achieved using column chromatography.

-

Stationary Phase: Silica gel or Sephadex LH-20.

-

Mobile Phase: A gradient solvent system, such as a mixture of chloroform and methanol, or petroleum ether and ethyl acetate, is used to separate the compounds based on their polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is performed on a preparative HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

-

Fractions are collected and monitored by UV-Vis spectroscopy. Those corresponding to the this compound peak are pooled and lyophilized to yield the pure compound.

-

Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the test compound (this compound) to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

-

Add different concentrations of the test compound to the ABTS radical solution.

-

Incubate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Visualization

An oleracein-enriched fraction has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.[2][3]

Caption: this compound mediated activation of the Nrf2 signaling pathway.

Conclusion

This compound, a prominent alkaloid in Portulaca oleracea, represents a promising lead compound for the development of novel therapeutics, particularly in the realm of antioxidant-based therapies. Its ability to activate the Nrf2 pathway underscores its potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Further research is warranted to fully elucidate the specific molecular mechanisms of action and to establish a comprehensive pharmacological profile of purified this compound. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this intriguing natural product.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

Oleracein A: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleracein A, a prominent member of the oleracein class of indoline amide glycosides, is a bioactive compound isolated from Portulaca oleracea L. (purslane). This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and significant biological activities. Notably, its potent antioxidant and anti-inflammatory effects are highlighted, with a focus on its modulation of key signaling pathways, including the Nrf2 and NF-κB pathways. This whitepaper aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing detailed experimental methodologies and structured data to facilitate further investigation and therapeutic application.

Chemical Structure and Identification

This compound is structurally characterized as an indoline amide glycoside. Its core structure consists of a 5,6-dihydroxyindoline-2-carboxylic acid moiety, which is N-acylated with a p-coumaric acid derivative and glycosylated with a β-D-glucopyranoside at the C6 position.[1][2]

Table 1: Chemical Identifiers for this compound [3][4]

| Identifier | Value |

| IUPAC Name | (2S)-5-hydroxy-1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindole-2-carboxylic acid |

| Molecular Formula | C₂₄H₂₅NO₁₁ |

| Molecular Weight | 503.5 g/mol |

| Canonical SMILES | C1--INVALID-LINK--CO)O)O)O)C(=O)/C=C/C4=CC=C(C=C4)O">C@HC(=O)O |

| InChI Key | VICXKBPMEPRWFK-GTKZJKJXSA-N |

| CAS Number | 872100-54-4 |

Physicochemical Properties

Detailed experimental data on the physical properties of isolated this compound, such as melting point, boiling point, and specific solubility values, are not extensively reported in the current literature. However, based on its chemical structure, which contains numerous hydroxyl and carboxyl groups, this compound is expected to be a polar molecule.

Table 2: Predicted and Reported Physicochemical Properties of this compound

| Property | Value/Observation | Source |

| Physical State | Not explicitly reported; likely a solid at room temperature. | Inferred |

| Solubility | Soluble in polar solvents like methanol and ethanol-water mixtures. | [5] |

| UV max | ~305 nm | [6] |

| XLogP3-AA | 0.2 | [4] |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows characteristic signals corresponding to its indoline, p-coumaroyl, and glucosyl moieties.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆) [7]

| Carbon Position | Chemical Shift (δ, ppm) |

| Indoline Moiety | |

| 2 | 57.1 |

| 3 | 32.4 |

| 3a | 125.8 |

| 4 | 108.9 |

| 5 | 144.2 |

| 6 | 139.5 |

| 7 | 114.2 |

| 7a | 130.1 |

| COOH | 173.2 |

| p-Coumaroyl Moiety | |

| 1' | 125.8 |

| 2' | 130.1 |

| 3' | 115.8 |

| 4' | 159.6 |

| 5' | 115.8 |

| 6' | 130.1 |

| α | 118.2 |

| β | 140.5 |

| CO | 165.1 |

| Glucosyl Moiety | |

| 1'' | 102.1 |

| 2'' | 73.5 |

| 3'' | 76.8 |

| 4'' | 70.0 |

| 5'' | 77.3 |

| 6'' | 61.0 |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

This compound demonstrates significant radical scavenging activity.[1][3] This activity is attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. The antioxidant capacity of this compound is reported to be higher than that of ascorbic acid and α-tocopherol in some assays.[8]

One of the key mechanisms underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][9]

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects.[8] It can inhibit the production of pro-inflammatory mediators. This anti-inflammatory action is, in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]

Experimental Protocols

Isolation and Purification of this compound from Portulaca oleracea

The following is a general protocol for the isolation and purification of this compound.[5]

-

Extraction: Dried and powdered leaves of P. oleracea are extracted. An infusion with hot water is effective for selectively extracting oleraceins.[5] Alternatively, refluxing with 70% ethanol can be used.[11]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to solid-phase extraction (SPE) using a C18 cartridge. Elution with a stepwise gradient of acetonitrile in water (e.g., 10%, 30%, 50%, 100%) yields fractions with varying polarities.[5]

-

Purification: The oleracein-enriched fraction is further purified by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate pure this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each this compound dilution to a specific volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength corresponding to the maximum absorbance of DPPH (typically around 517 nm) using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of each this compound dilution to the FRAP reagent.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Measure the absorbance of the resulting blue-colored complex at a wavelength of around 593 nm.

-

A standard curve is generated using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

-

The antioxidant capacity of this compound is expressed as equivalents of the standard.

Conclusion and Future Directions

This compound is a promising natural product with well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of the Nrf2 and NF-κB signaling pathways. The information presented in this whitepaper provides a solid foundation for its further exploration as a potential therapeutic agent. Future research should focus on:

-

Comprehensive profiling of its pharmacokinetic and pharmacodynamic properties.

-

In-depth investigation of its efficacy and safety in preclinical and clinical studies for inflammatory and oxidative stress-related diseases.

-

Exploration of its potential in other therapeutic areas, such as neuroprotection and cancer therapy, based on its known mechanisms of action.

-

Development of efficient and scalable synthetic or semi-synthetic routes to ensure a consistent and high-purity supply for research and potential commercialization.

By addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for its development into a novel and effective therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C24H25NO11 | CID 21574472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical Characteristics and Anti-Inflammatory, Immunoregulatory, and Antioxidant Effects of Portulaca oleracea L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Phytochemical screening, antioxidant, and antimicrobial analysis of Portulaca oleracea seeds with in-silico molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of CO2 Extract of Portulaca oleracea for Antioxidant Activity from Raw Material Cultivated in Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]

Oleracein A as a major alkaloid in purslane

An In-Depth Technical Guide to Oleracein A and its Congeners in Portulaca oleracea

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Portulaca oleracea L., commonly known as purslane, is a globally distributed plant recognized for its nutritional and medicinal properties. Among its diverse phytochemicals, a class of phenolic alkaloids known as oleraceins has garnered significant scientific interest. This guide focuses on this compound, consistently identified as the major alkaloid in this class, and its related compounds.[1][2] We provide a comprehensive overview of the quantitative analysis, experimental protocols for extraction and evaluation, and the molecular pathways through which these alkaloids exert their biological effects. This document serves as a technical resource for researchers exploring the therapeutic potential of oleraceins in drug discovery and development.

This compound: A Major Phenolic Alkaloid in Purslane

Oleraceins are a unique class of cyclo-dopa amide alkaloids found in purslane.[1][3] Structurally, they are characterized by a 5,6-dihydroxyindoline-2-carboxylic acid core N-acylated with various cinnamic acid derivatives, often with glycosylation.[4] The first oleraceins (A, B, C, D, and E) were isolated and structurally characterized from Portulaca oleracea L.[5][6] Subsequent research has consistently shown that this compound is the most abundant of these alkaloids in purslane extracts.[1][2] The potent antioxidant activity of these compounds, sometimes exceeding that of vitamins C and E, has driven further investigation into their pharmacological effects.[3]

Quantitative Data

The concentration of oleraceins and other bioactive compounds in purslane can vary. The following tables summarize quantitative data from various studies.

Table 1: Bioactive Compound Content in Portulaca oleracea Dried Extract (DE)

| Compound/Parameter | Concentration (mg/100 g DE) | Source |

| This compound | Major Compound (Exact value not specified) | [1] |

| Isocitric Acid | 500 - 550 | [1] |

| Citric Acid | 440 - 600 | [1] |

| Total Individual Phenolic Content (Raw) | 1380 | [1] |

| Total Individual Phenolic Content (Steamed) | 1140 | [1] |

Table 2: Bioactivity of Oleracein Congeners

| Compound | Assay | Result | Concentration | Source |

| Oleracein F | DPPH Radical Scavenging | EC₅₀: 21.00 μM | N/A | [3] |

| Oleracein G | DPPH Radical Scavenging | EC₅₀: 37.69 μM | N/A | [3] |

| Oleracein E | Rotenone-induced toxicity in SH-SY5Y cells | Decreased LDH release and apoptosis | 10 μM | [7] |

| Oleracein E | Rotenone-induced toxicity in mice | Improved motor function | 15 mg/(kg·d) | [7] |

| Oleracein E & L | Antioxidant enzyme activity in β-TC6 cells | Increased activity | 100 μM | [8][9] |

| Oleracein E & L | Oxidative damage in β-TC6 cells | Decreased biomarkers | 50 - 100 μM | [8][9] |

| Oleracein E & L | α-amylase and α-glucosidase inhibition | Significant inhibition | 50 - 400 µM | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of oleraceins. The following sections outline key experimental protocols.

Extraction and Isolation of Oleraceins

The isolation of oleraceins typically involves solvent extraction followed by chromatographic purification.

-

Preparation : The aerial parts of Portulaca oleracea are dried and ground into a fine powder.

-

Extraction : A successive cold extraction is performed using methanol. The powdered plant material is macerated in methanol (e.g., 1:10 w/v) for 24 hours with intermittent shaking. This process is repeated three times to ensure exhaustive extraction.[10] Alternatively, a methanol-water mixture (1:1 v/v) can be used with either conventional solid-liquid extraction (shaking at room temperature) or ultrasonic-assisted extraction.[11]

-

Concentration : The collected filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50-55°C) to yield a crude extract.[10]

-

Purification : The crude extract is subjected to multiple steps of chromatographic separation. This may include column chromatography over silica gel, Sephadex, or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual oleracein compounds.[12]

Quantification using HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the standard method for the identification and quantification of oleraceins.

-

Instrumentation : A UHPLC system coupled to an Orbitrap High-Resolution Mass Spectrometer (HRMS) or a similar high-resolution MS detector is used.[1][4]

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is typically used.

-

Mobile Phase : A gradient elution is employed, commonly using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate : A flow rate of approximately 0.2-0.4 mL/min is maintained.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Analysis is often conducted in both positive and negative electrospray ionization (ESI) modes to capture comprehensive data, though negative mode is particularly effective for oleraceins.[4]

-

Data Acquisition : Data is acquired in full scan mode for identification and using parallel reaction monitoring (PRM) or selected ion monitoring (SIM) for quantification against a standard curve of a purified oleracein.

-

-

Analysis : Oleraceins are identified based on their accurate mass, retention time, and characteristic MS/MS fragmentation patterns. Quantification is achieved by integrating the peak area of the corresponding extracted ion chromatogram.[1]

Bioactivity Assays

-

Preparation : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test samples of isolated oleraceins are dissolved in a suitable solvent at various concentrations.

-

Reaction : The oleracein solution is mixed with the DPPH solution in a 96-well plate or a cuvette.

-

Incubation : The mixture is incubated in the dark at room temperature for approximately 30 minutes.

-

Measurement : The absorbance is measured at ~517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the sample). The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[3][13]

-

Cell Culture : SH-SY5Y human neuroblastoma cells are cultured under standard conditions.

-

Treatment : Cells are pre-treated with the test oleracein (e.g., 10 μM Oleracein E) for 2 hours.

-

Induction of Toxicity : Neurotoxicity is induced by adding a toxin such as rotenone (e.g., 5 μM) and incubating for 24 hours.[7]

-

Assessment :

-

Cytotoxicity : Lactate dehydrogenase (LDH) release into the culture medium is measured.

-

Apoptosis : Apoptosis is quantified using methods like Annexin V/PI staining followed by flow cytometry.

-

Oxidative Stress : Intracellular Reactive Oxygen Species (ROS) levels are measured using fluorescent probes like DCFH-DA.

-

Protein Expression : Key proteins in signaling pathways (e.g., ERK1/2, Bax, Caspase-3) are analyzed by Western blot.[7]

-

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and molecular interactions.

Experimental Workflow

Caption: General workflow for the extraction, analysis, and bioactivity testing of this compound.

Neuroprotective Signaling Pathway of Oleracein E

Caption: Oleracein E inhibits rotenone-induced apoptosis via suppression of the ROS/ERK pathway.

Antidiabetic Signaling Pathway of Oleraceins

Caption: Multifaceted antidiabetic mechanisms of Oleraceins E and L.

Conclusion

References

- 1. Phytochemical Composition and Antioxidant Activity of Portulaca oleracea: Influence of the Steaming Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. Alkaloids from Portulaca oleracea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. scispace.com [scispace.com]

- 10. Phytochemical screening, antioxidant, and antimicrobial analysis of Portulaca oleracea seeds with in-silico molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. doaj.org [doaj.org]

The Biosynthesis of Oleracein A in Portulaca oleracea: A Technical Guide for Researchers

Abstract

Oleracein A, a prominent cyclo-DOPA phenolic alkaloid found in purslane (Portulaca oleracea), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and ensuring consistent yields of this bioactive compound. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant gene families. Drawing parallels with the well-characterized betalain pathway, this document outlines putative enzyme classes and provides detailed experimental protocols for their investigation. Quantitative data on this compound accumulation are summarized, and key signaling pathways and experimental workflows are visualized to facilitate further research and development.

Introduction

Portulaca oleracea L. (purslane) is a globally distributed succulent plant recognized for its nutritional and medicinal properties. It is a rich source of various phytochemicals, including a unique class of alkaloids known as oleraceins. This compound is consistently reported as one of the most abundant of these compounds in purslane leaves.[1][2] Structurally, oleraceins are cyclo-DOPA amides, characterized by a 5,6-dihydroxyindoline-2-carboxylic acid core. This core structure is N-acylated with a derivative of cinnamic acid and is often glycosylated.

The biosynthesis of oleraceins is intrinsically linked to the metabolic pathways of aromatic amino acids, sharing early precursors with betalains, the nitrogen-containing pigments responsible for the red and yellow coloration in plants of the order Caryophyllales, which includes Portulaca. This guide will delineate the proposed multi-step enzymatic conversion of tyrosine into this compound, providing a technical framework for researchers aiming to elucidate and manipulate this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with the aromatic amino acid L-tyrosine. The pathway can be divided into three main stages: formation of the cyclo-DOPA core, N-acylation, and finally, glucosylation. While the initial steps are strongly supported by research on the analogous betalain pathway, the latter steps remain putative and require specific characterization in P. oleracea.

Stage 1: Formation of the Cyclo-DOPA Core from L-Tyrosine

The formation of the characteristic 5,6-dihydroxyindoline-2-carboxylic acid (cyclo-DOPA) nucleus of this compound is a critical part of the pathway. This process begins with the amino acid L-tyrosine.

-

Hydroxylation of L-Tyrosine: The first committed step is the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by a tyrosine hydroxylase . In plants that produce betalains, this activity is carried out by cytochrome P450 enzymes belonging to the CYP76AD family. It is highly probable that a member of this enzyme family is responsible for this conversion in P. oleracea.

-

Oxidation and Cyclization of L-DOPA: L-DOPA is then converted into cyclo-DOPA. This is believed to be a two-step process involving an initial oxidation to dopaquinone, followed by an intramolecular cyclization. In betalain biosynthesis, a bifunctional enzyme, also from the CYP76AD family (e.g., CYP76AD1 in beets), catalyzes the oxidation of L-DOPA and facilitates its cyclization into cyclo-DOPA. A similar enzymatic activity is proposed for the biosynthesis of the oleracein core.

Stage 2: N-Acylation of Cyclo-DOPA

Following the formation of the cyclo-DOPA ring, the next proposed step is the acylation of the nitrogen atom of the indoline ring. For this compound, this involves the attachment of a p-coumaroyl group.

-

Acylation Reaction: This step is likely catalyzed by an N-acyltransferase . This class of enzymes utilizes an activated form of p-coumaric acid, typically p-coumaroyl-CoA, and transfers the acyl group to the secondary amine of cyclo-DOPA. While specific acyltransferases for oleracein biosynthesis have not yet been identified in P. oleracea, the BAHD acyltransferase superfamily is a likely candidate, as its members are known to be involved in the biosynthesis of a wide array of plant secondary metabolites, including other alkaloids.

Stage 3: 6-O-Glucosylation

The final step in the biosynthesis of this compound is the glycosylation of the acylated intermediate.

-

Glucosylation Reaction: A UDP-dependent glucosyltransferase (UGT) is proposed to catalyze the transfer of a glucose moiety from UDP-glucose to the hydroxyl group at the 6th position of the indoline ring, forming the final this compound molecule. Plant UGTs are a large and diverse family of enzymes known for their role in modifying the solubility, stability, and bioactivity of secondary metabolites.

Quantitative Data

The concentration of this compound can vary depending on the plant's developmental stage, environmental conditions, and the specific tissues analyzed. Several studies have quantified this compound, consistently identifying it as a major oleracein derivative in the leaves.

| Plant Part | Extraction Method | Analytical Method | This compound Concentration (mg/100g DW) | Oleracein C Concentration (mg/100g DW) | Reference |

| Leaves | Hydroethanolic | HPLC-DAD | 8.2 - 103.0 | 21.2 - 143.0 | [Petropoulos et al., 2019] |

| Aerial Parts (Raw) | Methanolic | HPLC-MS | Not explicitly quantified, but identified as the major oleracein. | - | [Fernández-Poyatos et al., 2021][3] |

| Aerial Parts (Steamed) | Methanolic | HPLC-MS | Identified as a major oleracein, with concentrations decreasing after steaming. | - | [Fernández-Poyatos et al., 2021][3] |

Note: Quantitative data for oleraceins are often reported as equivalents of a standard compound like p-coumaric acid due to the lack of commercial standards for oleraceins themselves.

Experimental Protocols

To facilitate the identification and characterization of the enzymes involved in this compound biosynthesis, the following detailed experimental protocols are provided as a starting point. These are based on established methodologies for analogous enzymes.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

A common approach to identify the genes encoding biosynthetic enzymes is to perform transcriptome sequencing of tissues with high and low concentrations of the target compound.

Methodology:

-

Plant Material: Collect young (actively growing) and mature leaves from P. oleracea. Young leaves are often sites of active secondary metabolite biosynthesis.

-

Metabolite Analysis: Quantify this compound levels in parallel samples using LC-MS to confirm differential accumulation.

-

RNA Extraction: Extract total RNA from the leaf samples using a plant-specific RNA extraction kit, followed by DNase treatment. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Library Construction and Sequencing: Prepare cDNA libraries from high-quality RNA samples and perform paired-end sequencing on an Illumina platform.

-

Bioinformatic Analysis:

-

Perform quality control of raw reads.

-

Assemble a reference transcriptome if a genome is not available.

-

Annotate transcripts against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Map reads to the assembled transcriptome and calculate transcript abundance.

-

Identify differentially expressed genes (DEGs) between young and mature leaves.

-

-

Candidate Gene Identification: Filter the DEGs for transcripts annotated as cytochrome P450s, acyltransferases, and UDP-glucosyltransferases that show higher expression in the tissues with high this compound content.

Protocol 2: Heterologous Expression and in vitro Enzyme Assays for a Candidate Glucosyltransferase (UGT)

Once a candidate UGT gene is identified, its function can be verified through heterologous expression and in vitro assays.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate UGT from P. oleracea cDNA and clone it into an expression vector (e.g., pGEX or pET series for E. coli expression).

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., GST-tag or His-tag).

-

Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Recombinant UGT enzyme

-

Putative acceptor substrate (N-p-coumaroyl-cyclo-DOPA - requires chemical synthesis or isolation)

-

UDP-glucose (donor substrate)

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture to pellet the protein and analyze the supernatant by HPLC or LC-MS/MS. Compare the chromatogram to an authentic standard of this compound (if available) or look for a product with the expected mass-to-charge ratio of this compound.

-

Protocol 3: Quantification of this compound by LC-MS/MS

A robust and sensitive method for the quantification of this compound is essential for both biosynthetic studies and quality control.

Methodology:

-

Sample Preparation:

-

Lyophilize and grind plant tissue to a fine powder.

-

Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent, such as 80% methanol, using ultrasonication.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate in negative ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M-H]⁻) is m/z 502.1. Select characteristic product ions for quantification and qualification.

-

-

Quantification: Generate a calibration curve using an isolated and purified this compound standard or, if unavailable, a related compound like p-coumaric acid for semi-quantitative analysis.

Conclusion and Future Directions

The biosynthesis of this compound in Portulaca oleracea is a promising area of research with implications for agriculture, pharmacology, and biotechnology. This guide provides a foundational understanding of the proposed pathway, leveraging knowledge from related metabolic routes. The immediate future of this research lies in the definitive identification and characterization of the specific enzymes responsible for the N-acylation and 6-O-glucosylation steps. The protocols outlined herein provide a clear roadmap for achieving these goals. Successful elucidation of the complete pathway will enable the use of metabolic engineering and synthetic biology approaches to enhance the production of this valuable natural product.

References

- 1. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Oleracein A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleracein A is a prominent member of the oleraceins, a class of polyphenolic alkaloids characterized as cyclo-DOPA amides.[1][2] These compounds are distinguished by a 5,6-dihydroxyindoline-2-carboxylic acid core, typically N-acylated with derivatives of cinnamic acid.[3] Found primarily in Portulaca oleracea L., commonly known as purslane, this compound and its related compounds have garnered significant interest within the scientific community. This interest stems from their potential pharmacological activities, including antioxidant and neuroprotective effects.[1][4] This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Natural Sources and Distribution

The primary and most well-documented natural source of this compound is the succulent annual herb, Portulaca oleracea L. (purslane), a plant distributed worldwide and consumed both as a vegetable and for medicinal purposes.[5][6] this compound is part of a larger family of over 50 tentatively identified oleraceins within this species.[3]

Distribution within the Plant

Quantitative analyses have revealed that the concentration of this compound varies significantly between different parts of the Portulaca oleracea plant. The leaves consistently show the highest concentrations of this compound compared to the stems.[7] The harvesting stage of the plant also influences the content of this compound, with variations observed at different time points of plant growth.[7]

Influence of Extraction Method on Yield

The choice of extraction method and solvent system plays a critical role in the yield of this compound from Portulaca oleracea. Studies have shown that an infusion of the leaves can be a highly selective method for extracting oleraceins.[1][2] Other methods, including maceration with ethanol-water mixtures and decoction, have also been employed, yielding varying concentrations of this compound.[5]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound concentrations found in Portulaca oleracea from various studies. These values highlight the variability based on the plant part and extraction method.

Table 1: Concentration of this compound in Portulaca oleracea

| Plant Part | Extraction Method | Concentration (mg/100g dry weight) | Reference |

| Leaves | Not Specified | 8.2 - 103.0 | [7] |

| Stems | Not Specified | 3.34 - 15.2 | [7] |

| Aerial Parts | 60% EtOH with ultrasound | 3.5 - 15.2 (mg/kg) | [5] |

| Leaves | Infusion | Most abundant oleracein | [1][2] |

Experimental Protocols

Extraction of this compound from Portulaca oleracea Leaves (Infusion Method)

This protocol is based on the findings that infusion is a selective method for oleracein extraction.[1][2]

-

Plant Material Preparation: Harvest fresh leaves of Portulaca oleracea. Clean the leaves and dry them in a forced-air oven at 40°C to a constant weight.[5]

-

Infusion: Weigh 5.0 g of the dried leaves and place them in a suitable vessel. Add 150 mL of boiling distilled water. Allow the mixture to stand for 30 minutes with occasional stirring.

-

Filtration: Filter the infusion through a suitable filter paper to remove the solid plant material.

-

Drying: Dry the filtrate under vacuum using a rotary evaporator to obtain the crude extract rich in oleraceins.

Purification of this compound using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the enrichment of oleraceins from a crude extract.[5]

-

Cartridge Conditioning: Condition a Sep-Pak C-18 cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through it.

-

Sample Loading: Dissolve 1 g of the crude extract in 1 mL of a methanol/water (20:80, v/v) solution. Centrifuge the solution to remove any particulates and load the supernatant onto the conditioned C-18 cartridge.

-

Washing: Wash the cartridge with 20 mL of deionized water to remove highly polar impurities.

-

Elution: Elute the oleracein-enriched fraction from the cartridge using a suitable solvent system. A stepwise gradient of acetonitrile/water (e.g., 10%, 30%, 50%, and 100% acetonitrile) can be used to fractionate the extract.[5] this compound is expected to elute in the more organic fractions.

-

Drying: Collect the fraction containing this compound and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

Quantification of this compound by UHPLC-Orbitrap-MS

This protocol outlines a general method for the quantitative analysis of this compound.[3]

-

Standard Preparation: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., methanol) at known concentrations to construct a calibration curve.

-

Sample Preparation: Dissolve the purified extract or the crude extract in the mobile phase at a known concentration. Filter the sample through a 0.22 µm syringe filter prior to injection.

-

UHPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions (Orbitrap):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Range: m/z 100-1000.

-

Resolution: 70,000.

-

Collision Energy: Optimized for the fragmentation of the this compound precursor ion.

-

-

Data Analysis: Identify this compound based on its retention time and accurate mass. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound, as a cyclo-DOPA alkaloid, is biosynthesized from the amino acid tyrosine. The proposed pathway involves the hydroxylation of tyrosine to L-DOPA, which is then oxidized and cyclized to form the characteristic indoline core. This key step is catalyzed by cytochrome P450 enzymes.[1] The indoline core is subsequently acylated with a cinnamic acid derivative to form this compound.

Caption: Proposed biosynthetic pathway of this compound from tyrosine.

Signaling Pathways Involving Oleraceins

Nrf2/Keap1 Antioxidant Response Pathway

An oleracein-enriched fraction from Portulaca oleracea has been shown to activate the Nrf2 pathway.[1][2] This pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by electrophiles or antioxidants, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Caption: Activation of the Nrf2 antioxidant pathway by an oleracein-enriched fraction.

ERK1/2 Signaling Pathway in Neuroprotection

Oleracein E, a related compound, has demonstrated neuroprotective effects by modulating the ERK1/2 signaling pathway.[4][7] In models of neurotoxicity, Oleracein E was found to inhibit the phosphorylation of ERK1/2.[7] This pathway is involved in cell survival and differentiation, and its modulation by oleraceins may contribute to their neuroprotective properties.

Caption: Inhibition of ERK1/2 phosphorylation by Oleracein E in a neuroprotective context.

Conclusion

This compound, a characteristic alkaloid of Portulaca oleracea, represents a promising natural product for further investigation. This guide has provided a comprehensive overview of its natural sources, distribution, and the analytical methods for its study. The detailed experimental protocols and the visualization of its biosynthetic and signaling pathways offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate the specific enzymes involved in its biosynthesis and the detailed molecular mechanisms underlying its pharmacological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. UHPLC-Orbitrap-MS Tentative Identification of 51 Oleraceins (Cyclo-Dopa Amides) in Portulaca oleracea L. Cluster Analysis and MS2 Filtering by Mass Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleracein E Rejuvenates Senescent Hippocampal NSCs by Inhibiting the ERK1/2-mTOR Axis to Improve Cognitive Dysfunction in Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS analysis of phenolic compounds and oleraceins in aerial parts of Portulaca oleracea L. | Journal of Applied Botany and Food Quality [ojs.openagrar.de]

- 7. Effect of Oleracein E, a Neuroprotective Tetrahydroisoquinoline, on Rotenone-Induced Parkinson's Disease Cell and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleracein A and its Role in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to protect themselves from a myriad of biotic and abiotic stresses. A crucial component of this defense arsenal is the production of a vast array of secondary metabolites. These compounds are not directly involved in the primary processes of growth and development but are essential for the plant's interaction with its environment. Among the diverse classes of these natural products, alkaloids often play a significant role in deterring herbivores and pathogens.

Oleracein A, a phenolic alkaloid belonging to the isoquinoline family, is a characteristic compound found in Portulaca oleracea L. (purslane).[1] Traditionally, P. oleracea has been recognized for its nutritional and medicinal properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] While the pharmacological effects of purslane extracts and some of its constituents are increasingly being studied, the specific role of this compound in the plant's own defense mechanisms is an emerging area of research. This technical guide provides a comprehensive overview of the current understanding and potential role of this compound in plant defense, drawing parallels from the known functions of related compounds and outlining experimental approaches for future investigations.

The Landscape of Plant Defense

Plant defense responses can be broadly categorized into two types:

-

Constitutive Defenses: These are pre-existing physical and chemical barriers that provide the first line of defense. Examples include the cuticle, cell wall, and the storage of antimicrobial compounds in vacuoles.

-

Induced Defenses: These are activated upon recognition of a pathogen or herbivore attack. This recognition triggers complex signaling cascades that lead to the production of defense-related proteins and secondary metabolites.

Key signaling molecules, often referred to as phytohormones, that mediate these induced defense responses include:

-

Jasmonic Acid (JA): Primarily involved in defense against necrotrophic pathogens and chewing insects.

-

Salicylic Acid (SA): A key regulator of defense against biotrophic pathogens and is central to Systemic Acquired Resistance (SAR).

-

Ethylene (ET): Often acts synergistically with JA to regulate defense responses.

Upon activation of these signaling pathways, a common downstream response is the production of Pathogenesis-Related (PR) proteins and an oxidative burst , which involves the rapid production of Reactive Oxygen Species (ROS). While ROS can directly harm pathogens, they also act as signaling molecules to further amplify the defense response. Antioxidant compounds produced by the plant are crucial to protect the plant's own cells from oxidative damage during this process.

This compound: A Potential Player in Plant Defense

While direct evidence detailing the role of this compound in fending off specific plant pathogens or herbivores is currently limited, its chemical nature and the known bioactivities of related compounds and P. oleracea extracts provide strong indications of its potential defensive functions. The primary hypothesized mechanism is centered around its antioxidant properties.

Antioxidant Activity: A Key Defensive Trait

Several studies have highlighted the antioxidant capabilities of oleraceins and purslane extracts.[1][2] Antioxidant activity is a critical component of plant defense, as it helps to mitigate the oxidative stress induced by pathogen attacks. This compound, as a phenolic compound, is well-equipped to scavenge free radicals and protect cellular components from damage.

Quantitative Data on Bioactivities of Oleraceins

While specific quantitative data for this compound's direct impact on plant pathogens is not yet available in the literature, data for the closely related Oleracein E and Oleracein L provide valuable insights into the potential bioactivities of this class of compounds.

| Compound | Bioactivity | Assay | Result | Reference |

| Oleracein E | Antioxidant Enzyme Activity | SOD activity in β-TC-6 cells (at 100 µM) | 22.10% increase | [2] |

| Catalase activity in β-TC-6 cells (at 100 µM) | 15.62% increase | [2] | ||

| GPx activity in β-TC-6 cells (at 100 µM) | 29.83% increase | [2] | ||

| Oxidative Stress Marker | MDA reduction in β-TC-6 cells (at 100 µM) | 18.64% decrease | [2] | |

| Enzyme Inhibition | α-glucosidase | Significant inhibitory effect | [2] | |

| Oleracein L | Antioxidant Enzyme Activity | SOD activity in β-TC-6 cells (at 100 µM) | 15.78% increase | [2] |

| Catalase activity in β-TC-6 cells (at 100 µM) | 19.56% increase | [2] | ||

| GPx activity in β-TC-6 cells (at 100 µM) | 11.60% increase | [2] |

SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; MDA: Malondialdehyde

Hypothesized Signaling Pathway of this compound in Plant Defense

Based on the known mechanisms of plant defense and the antioxidant nature of phenolic alkaloids, a hypothetical signaling pathway for this compound's involvement in plant defense can be proposed. This model provides a framework for future research.

Caption: Hypothesized signaling cascade of this compound in plant defense.

Experimental Protocols for Investigating this compound's Role in Plant Defense

To elucidate the precise role of this compound, a series of targeted experiments are required. The following protocols provide a foundation for such investigations.

Pathogen Growth Inhibition Assay

This assay directly tests the antimicrobial activity of this compound.

-

Objective: To determine if this compound can inhibit the growth of plant pathogenic bacteria or fungi in vitro.

-

Methodology:

-

Culture a plant pathogenic bacterium (e.g., Pseudomonas syringae) or fungus (e.g., Botrytis cinerea) on appropriate solid or liquid media.

-

Prepare stock solutions of purified this compound in a suitable solvent (e.g., DMSO).

-

For solid media, sterile paper discs impregnated with different concentrations of this compound are placed on a lawn of the microbe. The diameter of the inhibition zone is measured after incubation.

-

For liquid media, this compound is added to the culture at various concentrations. Microbial growth is monitored over time by measuring optical density (for bacteria) or mycelial dry weight (for fungi).

-

Include appropriate controls (solvent only and a known antimicrobial agent).

-

Bacterial Leaf Infiltration Assay

This in planta assay assesses the effect of this compound on pathogen proliferation within the host tissue.

-

Objective: To determine if pre-treatment with this compound enhances a plant's resistance to bacterial infection.

-

Methodology:

-

Grow model plants (e.g., Arabidopsis thaliana or Nicotiana benthamiana) under controlled conditions.

-

Prepare a solution of this compound and a control solution (e.g., buffer with solvent).

-

Infiltrate the leaves of one set of plants with the this compound solution and another set with the control solution using a needleless syringe.

-

After a set period (e.g., 24 hours) to allow for the induction of any defense responses, infiltrate the same leaves with a suspension of a pathogenic bacterium (e.g., Pseudomonas syringae pv. tomato DC3000) at a known concentration.

-

At various time points post-infection (e.g., 0 and 3 days), take leaf discs from the infiltrated areas.

-

Homogenize the leaf discs in a buffer, serially dilute the homogenate, and plate on selective media to quantify the number of bacterial colony-forming units (CFUs).

-

Compare the bacterial growth in this compound-treated versus control-treated plants.

-

Gene Expression Analysis by RT-qPCR

This method determines if this compound treatment induces the expression of known defense-related genes.

-

Objective: To investigate whether this compound can trigger the plant's molecular defense responses.

-

Methodology:

-

Treat plants with this compound as described in the leaf infiltration assay.

-

Harvest leaf tissue at different time points after treatment (e.g., 0, 6, 12, 24 hours).

-

Extract total RNA from the tissue samples.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using primers specific for key defense-related genes (e.g., PR-1, PR-5 for the SA pathway; PDF1.2, VSP2 for the JA pathway) and a reference gene for normalization.

-

Analyze the relative expression levels of the target genes in this compound-treated plants compared to controls.

-

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive investigation into the role of this compound in plant defense.

Caption: A logical workflow for investigating this compound's role in plant defense.

Conclusion and Future Directions

This compound stands as a promising candidate for a novel plant defense-related secondary metabolite. Its inherent antioxidant properties, characteristic of phenolic alkaloids, suggest a foundational role in mitigating oxidative stress during plant-pathogen interactions. While direct evidence of its specific functions in plant immunity is still forthcoming, the framework and experimental protocols outlined in this guide provide a clear path for future research.

Key areas for future investigation include:

-

Elucidating the specific signaling pathways modulated by this compound. Does it interact with JA, SA, or other signaling cascades?

-

Identifying the protein targets of this compound within the plant cell.

-

Assessing its effectiveness against a broader range of plant pathogens and herbivores.

-

Investigating the regulation of this compound biosynthesis in Portulaca oleracea in response to different stressors.

A deeper understanding of this compound's role in plant defense not only contributes to the fundamental knowledge of plant-environment interactions but also opens up possibilities for its application in sustainable agriculture, potentially as a natural biopesticide or a plant defense elicitor. Furthermore, for drug development professionals, understanding its mode of action in a biological system can provide valuable insights for the discovery of new therapeutic agents.

References

The Neuroprotective Potential of Oleraceins: A Technical Overview of Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleraceins, a class of phenolic alkaloids isolated from Portulaca oleracea L. (purslane), are emerging as promising candidates for neuroprotective therapies. While a variety of oleraceins have been identified, with Oleracein A being the most abundant, early in-depth research into the neuroprotective mechanisms has predominantly focused on a closely related analogue, Oleracein E. This technical guide synthesizes the foundational preclinical data from these early studies, with a primary focus on the findings related to Oleracein E as a representative molecule of this class. The data presented herein provides a critical baseline for further investigation into the therapeutic potential of this compound and other related compounds for neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of Oleracein E.

Table 1: In Vitro Neuroprotective Effects of Oleracein E on SH-SY5Y Cells

| Parameter | Toxin/Stressor | Oleracein E Concentration | Treatment Time | Result | Reference |

| LDH Release | Rotenone (5 µM) | 10 µM | 2 hours (pretreatment) | Decreased | [1] |

| Apoptosis Rate | Rotenone (5 µM) | 10 µM | 2 hours (pretreatment) | Decreased | [1] |

| ROS Levels | Rotenone | 10 µM | 2 hours (pretreatment) | Reduced | [1] |

| ERK1/2 Phosphorylation | Rotenone | 10 µM | 2 hours (pretreatment) | Inhibited | [1] |

| Bax Protein Expression | Rotenone | 10 µM | 2 hours (pretreatment) | Reduced up-regulation | [1] |

| Cytochrome C Release | Rotenone | 10 µM | 2 hours (pretreatment) | Prevented | [1] |

| Caspase-3 Activation | Rotenone | 10 µM | 2 hours (pretreatment) | Prevented | [1] |

Table 2: In Vivo Neuroprotective Effects of Oleracein E in a Rotenone-Induced Mouse Model of Parkinson's Disease

| Parameter | Animal Model | Oleracein E Dosage | Treatment Duration | Result | Reference |

| Motor Function (Spontaneous Activity) | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Increased moving distance | [1] |

| Motor Function (Rota-rod Test) | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Increased sustained time | [1] |

| Superoxide Dismutase (SOD) Activity | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Elevated in midbrain and striatum | [1] |

| Malondialdehyde (MDA) Content | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Decreased in midbrain and striatum | [1] |

| ERK1/2 Phosphorylation | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Reduced in midbrain and striatum | [1] |

| Tyrosine Hydroxylase (TH)-positive Neurons | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Preserved in substantia nigra pars compacta (SNpc) | [1] |

| Dopaminergic Fiber Density | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Maintained in SNpc | [1] |

Experimental Protocols

In Vitro Assessment of Neuroprotection in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were pretreated with Oleracein E (10 µM) for 2 hours.

-

Induction of Neurotoxicity: Following pretreatment, cells were exposed to rotenone (5 µM) for 24 hours to induce apoptosis and cytotoxicity.

-

Lactate Dehydrogenase (LDH) Assay: Cell cytotoxicity was quantified by measuring the release of LDH into the culture medium using a commercial LDH assay kit.

-

Apoptosis Assay: The rate of apoptosis was determined using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Western Blot Analysis: Protein expression levels of phosphorylated ERK1/2, Bax, cytochrome C, and cleaved caspase-3 were determined by Western blot analysis to elucidate the signaling pathways involved.

In Vivo Assessment in a Rotenone-Induced Mouse Model

-

Animal Model: Male C57BL-6J mice were used. Parkinson's disease-like pathology was induced by intragastric administration of rotenone (30 mg/(kg·d)) for 56 days.

-

Treatment: Oleracein E was administered intragastrically at a dose of 15 mg/(kg·d) for 56 days, concurrently with rotenone administration. A positive control group received selegiline hydrochloride.

-

Behavioral Testing:

-

Spontaneous Activity Test: The total distance moved in an open field was recorded to assess general motor function.

-

Rota-rod Test: The time the mice could remain on a rotating rod was measured to evaluate motor coordination and balance.

-

-

Biochemical Analysis of Brain Tissue: At the end of the treatment period, the midbrain and striatum were dissected for biochemical analysis.

-

SOD and MDA Assays: Superoxide dismutase (SOD) activity and malondialdehyde (MDA) content were measured using commercial kits to assess oxidative stress.

-

Western Blot Analysis: Levels of phosphorylated ERK1/2 were quantified.

-

-

Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons and the density of dopaminergic fibers in the substantia nigra pars compacta (SNpc).

Signaling Pathways and Experimental Workflow

Oleracein E Neuroprotective Signaling Pathway

Caption: Oleracein E inhibits rotenone-induced apoptosis.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing Oleracein E neuroprotection.

Conclusion and Future Directions

The early research on Oleracein E provides a compelling case for the neuroprotective potential of the oleracein class of compounds. The demonstrated mechanisms, including the reduction of oxidative stress and inhibition of apoptotic pathways, are highly relevant to the pathology of several neurodegenerative diseases. While these findings are promising, it is imperative that future research efforts focus on this compound, the most abundant oleracein in Portulaca oleracea. Direct, in-depth studies on this compound are necessary to confirm if it shares the same neuroprotective efficacy and mechanisms as Oleracein E. Further investigations should also aim to establish a comprehensive pharmacokinetic and safety profile for this compound to support its development as a potential therapeutic agent.

References

Spectroscopic and Characterization Analysis of Oleracein A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleracein A is a bioactive alkaloid first identified in Portulaca oleracea L. (purslane), a plant with a long history of use in traditional medicine. As a member of the oleracein class of compounds, it is characterized by a cyclo-dopa moiety. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, outlines key experimental protocols for its study, and visualizes associated biochemical pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a water-soluble yellow powder. Its chemical structure, as determined by spectroscopic analysis, is 5-hydroxy-1-p-coumaric acyl-2,3-dihydro-1H-indole-2-carboxylic acid-6-O-beta-D-glucopyranoside. The molecular formula is C₂₄H₂₅NO₁₁[1], with a molecular weight of 503.5 g/mol [1].

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆, are summarized in the tables below. These data provide the foundational information for the assignment of the chemical structure.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.32 | d | 10.0 |

| 3A | 3.45 | m | |

| 3B | 3.15 | m | |

| 4 | 8.31 | s | |

| 7 | 6.88 | s | |

| 2' | 7.50 | d | 8.5 |

| 3' | 6.80 | d | 8.5 |

| 5' | 6.80 | d | 8.5 |

| 6' | 7.50 | d | 8.5 |

| 7' | 7.45 | d | 15.5 |

| 8' | 6.55 | d | 15.5 |

| 1'' | 4.58 | d | 5.5 |

| 2'' | 3.50-3.20 | m | |

| 3'' | 3.50-3.20 | m | |

| 4'' | 3.50-3.20 | m | |

| 5'' | 3.50-3.20 | m | |

| 6''A | 3.70 | m | |

| 6''B | 3.55 | m |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) of this compound

| Position | Chemical Shift (δ, ppm) |

| 2 | 59.2 |

| 3 | 32.1 |

| 3a | 129.8 |

| 4 | 102.5 |

| 5 | 145.5 |

| 6 | 144.9 |

| 7 | 115.8 |

| 7a | 122.3 |

| C=O | 165.8 |

| 1' | 125.8 |

| 2' | 130.5 |

| 3' | 115.5 |

| 4' | 159.5 |

| 5' | 115.5 |

| 6' | 130.5 |

| 7' | 142.1 |

| 8' | 118.2 |

| 1'' | 102.1 |

| 2'' | 74.2 |

| 3'' | 76.9 |

| 4'' | 70.3 |

| 5'' | 77.2 |

| 6'' | 61.2 |

| COOH | 172.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry has been instrumental in confirming the molecular formula of this compound. In negative ion mode, this compound typically shows a deprotonated molecular ion [M-H]⁻ at m/z 502. Key fragment ions are observed at m/z 340, 296, and 252, which are characteristic of the oleracein structure and aid in its identification within complex mixtures[2][3].

Table 3: Mass Spectrometry Data for this compound

| Ion Mode | Observed m/z | Ion Type |

| Negative | 502.135 | [M-H]⁻ |

| Negative | 340.083 | [M-H-glucosyl]⁻ |

| Negative | 296.093 | [M-H-glucosyl-CO₂]⁻ |

| Negative | 252 | [Fragment] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed IR and UV-Vis spectroscopic data for isolated this compound are not extensively reported in the available literature. While studies on crude extracts of Portulaca oleracea provide general spectral features, specific absorption maxima and vibrational frequencies for the purified compound are yet to be fully documented.

Experimental Protocols

Isolation and Purification of this compound

A standardized, detailed protocol for the isolation of this compound is not currently available in the public domain. However, a general workflow can be inferred from methodologies used for the isolation of other oleraceins and related compounds from Portulaca oleracea. The following is a generalized procedure:

Methodology:

-

Extraction: Dried and powdered aerial parts of Portulaca oleracea are refluxed with an aqueous ethanol solution (typically 70%).

-

Filtration and Concentration: The resulting extract is filtered and then concentrated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography using macroporous adsorption resins and/or Sephadex LH-20 to separate compounds based on polarity and size.

-

Final Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column to yield the pure compound.

Biological Activity and Signaling Pathways

An oleracein-enriched fraction from Portulaca oleracea has been reported to exhibit radical scavenging activity and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in vitro, without showing apparent cytotoxicity. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress.

Nrf2 Signaling Pathway Activation

The precise mechanism by which this compound activates the Nrf2 pathway has not been fully elucidated. However, a general model of Nrf2 activation by phytochemicals involves the disruption of the Keap1-Nrf2 interaction.

Pathway Description:

-

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

-

It is postulated that this compound, or its metabolites, may interact with cysteine residues on Keap1, inducing a conformational change.

-

This change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2.

-

Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins.

-

The Nrf2-Maf complex binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes (e.g., Heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).

Conclusion

This compound is a promising natural product with demonstrated antioxidant potential. This guide has summarized the key spectroscopic data that form the basis of its structural characterization. While the fundamental NMR and MS data are well-established, further research is required to fully characterize its IR and UV-Vis spectroscopic properties and to elucidate the specific molecular mechanisms underlying its biological activities, particularly its interaction with the Nrf2 signaling pathway. A standardized and detailed protocol for its isolation and purification would also be of significant benefit to the research community.

References

The Oleracein Compound Family: A Technical Guide for Researchers

Abstract: The oleracein family of compounds, a class of alkaloids primarily isolated from Portulaca oleracea L. (purslane), has garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of oleraceins and their derivatives, tailored for researchers, scientists, and drug development professionals. It covers their chemical nature, synthesis and isolation, and multifaceted pharmacological effects, including antioxidant, anti-inflammatory, and cytotoxic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area of natural product chemistry.

Introduction to Oleraceins

Oleraceins are a class of alkaloid compounds, predominantly indoline and cyclo-dopa amides, found in the medicinal plant Portulaca oleracea[1]. This plant has a long history of use in traditional medicine for treating a variety of ailments, which has spurred modern scientific investigation into its bioactive constituents[1][2]. The oleracein family encompasses a range of derivatives, each with unique structural features that contribute to their diverse biological activities. These activities include, but are not limited to, antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects, making them promising candidates for drug discovery and development[1].

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of various oleracein compounds and their derivatives. This data is crucial for comparing the potency and efficacy of different compounds across various assays.

| Compound | Biological Activity | Assay | Cell Line/System | IC50/EC50 Value | Reference |

| Oleracein F | Antioxidant | DPPH radical scavenging | - | EC50: 21.00 µM | [2] |

| Oleracein G | Antioxidant | DPPH radical scavenging | - | EC50: 37.69 µM | [2] |

| Oleracein A | Cytotoxicity | Sulforhodamine B (SRB) assay | Human cervical cancer (HeLa) | GI50: > 400 µg/mL | [3] |

| Oleracein C | Cytotoxicity | Sulforhodamine B (SRB) assay | Human cervical cancer (HeLa) | GI50: > 400 µg/mL | [3] |

| Purslane Seed Methanol Extract | Anti-inflammatory | Nitric Oxide (NO) Production | - | IC50: Lower than fixed oil extract and ascorbic acid | [4] |

| Purslane Seed Fixed Oil Extract | Anti-inflammatory | Nitric Oxide (NO) Production | - | IC50: Higher than methanol extract | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of oleracein compounds.

Isolation and Purification of Oleraceins from Portulaca oleracea

The isolation of oleracein compounds is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on common practices in natural product chemistry:

1. Plant Material Preparation:

- Collect fresh aerial parts of Portulaca oleracea.

- Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.

- Air-dry the plant material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking.

- Alternatively, use Soxhlet extraction for a more exhaustive extraction process.

- Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.